molecular formula C10H12FN5O3 B150665 2'-Fluoro-2'-deoxyadenosine CAS No. 64183-27-3

2'-Fluoro-2'-deoxyadenosine

Cat. No.: B150665
CAS No.: 64183-27-3
M. Wt: 269.23 g/mol
InChI Key: ZGYYPTJWJBEXBC-QYYRPYCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Fluoro-2'-deoxyadenosine (2'-F-dA) is a nucleoside analog characterized by substitution of the 2'-hydroxyl group with fluorine. This modification enhances metabolic stability and resistance to enzymatic degradation, making it a promising candidate in antiviral and anticancer therapies . Its mechanism of action includes incorporation into viral or cellular DNA/RNA, leading to chain termination or mutagenesis, thereby disrupting replication . Additionally, 2'-F-dA serves as a biochemical tool to study DNA repair mechanisms and enzyme-substrate interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE typically involves the fluorination of a suitable precursor, such as 2’,3’-dideoxyadenosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions, often in a solvent like dichloromethane, at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE involves scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, such as temperature and solvent choice, and employing purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

F-dA is a key component in the development of nucleoside reverse transcriptase inhibitors (NRTIs), which are critical in the treatment of HIV. A notable derivative, 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA), has shown remarkable antiviral activity. EFdA exhibits a unique mechanism that enhances its incorporation into viral DNA while reducing susceptibility to deamination by adenosine deaminase, thus prolonging its efficacy against HIV-1 .

Table 1: Efficacy of EFdA Against HIV-1

Study ReferenceDose (mg)Duration (days)Viral Load Reduction (%)
1010Significant

Treatment of COVID-19 and Other Viral Infections

Recent studies have highlighted the use of fluorinated nucleosides, including F-dA, in treating viral infections such as COVID-19. The compound azvudine, derived from 2'-fluorinated nucleosides, has been approved for clinical use against COVID-19 and HIV . The introduction of fluorine at the 2' position alters the pharmacokinetics and enhances antiviral activity through improved binding to viral enzymes.

Antitumor Applications

Fluorinated nucleosides have also been investigated for their anticancer properties. Research indicates that F-dA derivatives can inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells. For instance, 2'-deoxy-2'-fluorocytidine (FdC) has demonstrated significant cytotoxic effects against various cancer cell lines due to its ability to incorporate into DNA and disrupt replication processes .

Case Study: Antitumor Activity of FdC

In vitro studies showed that FdC reduced HCV replicon RNA levels with an effective concentration (EC90) of 5.0 μM while maintaining low cytotoxicity (CC50 > 100 μM) . This suggests a favorable therapeutic window for using FdC in clinical settings.

Oligonucleotide Therapeutics

The incorporation of 2'-F-modified nucleotides into oligonucleotide therapeutics has been extensively studied. These modifications enhance metabolic stability and reduce off-target effects, making them suitable for applications in gene therapy and RNA interference technologies.

GalNAc-siRNA Conjugates

Studies involving GalNAc-conjugated siRNAs have shown that 2'-F-nucleotides improve delivery and efficacy while minimizing toxicity. In a two-year carcinogenicity study, no significant accumulation of 2'-F-monomers was observed, indicating a favorable safety profile for these compounds .

Mechanism of Action

2’-BETA-FLUORO-2’,3’-DEOXYADENOSINE exerts its effects primarily through incorporation into DNA or RNA, leading to chain termination during nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets enzymes like DNA polymerase and reverse transcriptase, inhibiting their activity and preventing the replication of genetic material .

Comparison with Similar Compounds

Comparison with Cladribine (2'-Chloro-2'-deoxyadenosine, CdA)

Cladribine (CdA), a clinically established nucleoside analog, differs from 2'-F-dA by substituting 2'-hydroxyl with chlorine. Key distinctions include:

Parameter 2'-F-dA CdA References
Phosphorylation Efficiency Higher affinity for deoxycytidine kinase (dCK); faster monophosphate formation Lower dCK affinity; slower phosphorylation
Triphosphate Retention Longer intracellular retention of triphosphate Shorter retention
Cytotoxicity (EC₅₀) Lower EC₅₀ (e.g., 0.08 µM in CLL cells) Higher EC₅₀ (e.g., 0.16 µM in CLL cells)
Mechanism of Resistance Resistance linked to reduced dCK activity Similar resistance mechanisms

2'-F-dA derivatives, such as clofarabine (CAFdA, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine), demonstrate superior phosphorylation kinetics and cytotoxicity compared to CdA, particularly in chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) cells .

Comparison with Clofarabine (CAFdA)

Clofarabine, a second-generation hybrid of CdA and fludarabine, incorporates both 2'-fluoro and 2'-chloro modifications. Key differences from 2'-F-dA include:

Parameter 2'-F-dA Clofarabine (CAFdA) References
Structural Features 2'-fluoro substitution only 2'-fluoro (arabino configuration) + 2-chloro
Target Enzymes Primarily DNA polymerases Ribonucleotide reductase + DNA polymerases
Oral Bioavailability Limited data Higher bioavailability
Clinical Use Preclinical research tool FDA-approved for pediatric ALL

Clofarabine’s dual substitution enhances its ability to inhibit ribonucleotide reductase, depleting dNTP pools and inducing apoptosis more effectively than 2'-F-dA .

Comparison with Fludarabine (2-Fluoro-arabinosyladenine)

Fludarabine, an arabinosyl nucleoside, differs from 2'-F-dA in sugar configuration and therapeutic targets:

Parameter 2'-F-dA Fludarabine References
Sugar Configuration 2'-deoxyribose with 2'-fluoro Arabinose with 2'-fluoro
Primary Indications Antiviral (e.g., HBV, HIV) + leukemia Chronic lymphocytic leukemia (CLL)
Metabolic Stability Resistant to adenosine deaminase Susceptible to deamination

Fludarabine’s arabinose configuration limits its incorporation into DNA, favoring RNA-targeted effects, whereas 2'-F-dA’s deoxyribose structure enhances DNA-directed activity .

Comparison with Other Fluorinated Analogs

a. PSI-6130 (2'-Deoxy-2'-fluoro-2'-C-methylcytidine)

  • Structural Difference : 2'-C-methyl + 2'-fluoro modifications.
  • Application : Antiviral (HCV), inhibits RNA-dependent RNA polymerase.
  • Key Contrast : Unlike 2'-F-dA, PSI-6130’s 2'-C-methyl group prevents chain termination, enabling competitive inhibition without DNA incorporation .

b. Cl-F-ara-A (2-Chloro-2'-fluoro-arabinofuranosyladenine)

  • Mechanism : Triphosphate form inhibits DNA polymerase α (Ki = 1 µM) and induces chain termination.
  • Cytotoxicity : EC₅₀ = 5 nM in K562 cells, lower than 2'-F-dA in similar models .

Enzymatic Interactions and Resistance

  • Phosphorylation by dCK : 2'-F-dA and its analogs exhibit higher dCK affinity (Km = 2.5 µM) compared to CdA (Km = 5.6 µM), enhancing activation in leukemic cells .
  • Resistance Mechanisms : Reduced dCK activity or overexpression of efflux transporters (e.g., MRP7) confer cross-resistance to 2'-F-dA, CdA, and clofarabine .

Biological Activity

2'-Fluoro-2'-deoxyadenosine (F-ara-A) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10_{10}H12_{12}FN5_5O3_3
  • Molecular Weight : 269.23 g/mol
  • Structure : F-ara-A is characterized by a fluorine atom at the 2' position of the ribose sugar, which alters its interaction with nucleic acid polymerases and affects its biological activity.

The biological activity of this compound primarily stems from its role as a nucleoside analog. It incorporates into DNA and RNA, leading to chain termination during replication. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation.

Key Mechanisms:

  • Inhibition of Viral Replication : F-ara-A acts as a reverse transcriptase (RT) inhibitor, effectively blocking the replication of HIV-1 by incorporating into the viral DNA and terminating the chain elongation process .
  • Cytotoxicity in Cancer Cells : The compound has demonstrated cytotoxic effects on various cancer cell lines by disrupting normal DNA synthesis, leading to apoptosis .

Antiviral Activity

  • HIV Inhibition : In studies, F-ara-A has shown potent antiviral activity against HIV, with IC50_{50} values in the subnanomolar range. It functions as both an immediate and delayed chain terminator depending on the substrate sequence used during reverse transcription .
    StudyVirus TypeIC50_{50} (nM)Mechanism
    HIV-1<1RT Inhibition
    HIV-10.4Chain Termination
  • Influenza Virus : Recent research has explored the potential of F-ara-A derivatives as inhibitors of influenza virus replication. While initial results showed modest activity, further optimization is ongoing to enhance efficacy against this RNA virus .

Anticancer Activity

F-ara-A has been evaluated for its anticancer properties across various studies:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against leukemia and solid tumor cell lines, indicating its potential as an anticancer agent .
    Cell LineIC50_{50} (μM)
    K562 (Leukemia)0.5
    A549 (Lung Cancer)1.2

Case Studies

  • Clinical Trials for HIV Treatment :
    • A phase 1b trial demonstrated that a single dose of MK-8591 (a prodrug of F-ara-A) maintained antiviral activity for up to 10 days in ART-naive HIV-infected individuals .
  • Investigations in Oncology :
    • Preclinical studies have indicated that F-ara-A can induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways, making it a candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2'-F-dA?

  • Enzymatic Conversion : 2'-F-dA can be synthesized via nucleoside deoxyribosyltransferase (NDT)-mediated transglycosylation using 2'-fluoro-2'-deoxyuridine (2FDU) as a donor substrate .
  • Chemical Synthesis : Improved routes employ tetrahydropyranyl (THP) protecting groups to enhance regioselectivity during fluorination. Post-synthetic deprotection yields high-purity 2'-F-dA .
  • Key Considerations : Monitor reaction progress using HPLC or LC-MS to ensure minimal byproduct formation.

Q. How should 2'-F-dA be stored and handled to ensure stability and safety?

  • Storage : Store as a powder at -20°C (stable for 3 years) or in DMSO at -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles .
  • Safety Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention .

Q. What are the primary applications of 2'-F-dA in oligonucleotide research?

  • RNA Hybridization : 2'-F-dA is incorporated into 2'-deoxy-2'-fluoro-modified oligonucleotides to enhance binding affinity and nuclease resistance for antisense or siRNA applications .
  • Experimental Tip : Optimize phosphoramidite chemistry during solid-phase synthesis to maximize coupling efficiency.

Advanced Research Questions

Q. How does the enzymatic conversion of 2'-F-dA to 2-fluoroadenine (FAde) influence its anticancer activity?

  • Mechanism : In tumors expressing E. coli purine nucleoside phosphorylase (PNP), 2'-F-dA is cleaved to FAde, a potent cytotoxin.
  • Methodology :

  • Validate PNP expression in cell lines via Western blot or qPCR.
  • Measure FAde cytotoxicity using ATP-based viability assays (e.g., CellTiter-Glo®) .
    • Data Contradiction : Some studies report variable FAde efficacy depending on tumor microenvironment pH, necessitating in vivo validation .

Q. What experimental strategies are used to study the metabolic fate of 2'-F-dA in hepatocytes?

  • Metabolite Tracking : Incubate 2'-F-dA with primary human hepatocytes and analyze intracellular triphosphate metabolites (e.g., 2'-F-dA-TP) via LC-MS/MS .
  • Kinetic Analysis : Use tritium-labeled 2'-F-dA to quantify uptake rates and enzyme kinetics (e.g., deaminase activity) .

Q. How can radiosynthesis techniques enhance 2'-F-dA applications in imaging?

  • 18F-Labeling : Automated synthesis routes (e.g., nucleophilic substitution with K[18F]/K222) yield 2'-[18F]-F-dA for PET imaging. Purify via reverse-phase HPLC .
  • Validation : Confirm radiochemical purity (>95%) and stability in physiological buffers.

Q. What factors influence the glycosidic bond stability of 2'-F-dA in structural studies?

  • Tandem MS Analysis : Compare gas-phase fragmentation patterns of 2'-F-dA with non-fluorinated analogs to assess fluorine-induced stabilization .
  • Computational Modeling : Use density functional theory (DFT) to predict sugar puckering (C2'-endo vs. C3'-exo) and bond stability .

Q. How do resistance mutations impact 2'-F-dA analogs in antiviral therapy?

  • Case Study : 4'-Ethynyl-2'-F-dA shows high genetic barrier against HIV-1 reverse transcriptase (RT) mutations (e.g., K65R, M184V).
  • Methodology :

  • Generate mutant RT strains via site-directed mutagenesis.
  • Determine IC50 values using enzymatic assays or viral replication systems .

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYYPTJWJBEXBC-QYYRPYCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60982712
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64183-27-3
Record name 2'-Fluoro-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064183273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4R,5R)-5-(6-Aminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60982712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Fluoro-2'-deoxyadenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 2
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 3
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 4
Reactant of Route 4
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 5
Reactant of Route 5
2'-Fluoro-2'-deoxyadenosine
Reactant of Route 6
2'-Fluoro-2'-deoxyadenosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.